Methyl 5-oxo-1,2,3,4-tetrahydro-1,4-benzodiazepine-6-carboxylate is a compound categorized under the class of 1,4-benzodiazepines, which are characterized by a benzene ring fused to a 1,4-azepine structure. This compound is recognized for its potential pharmacological applications, although it is not currently approved for clinical use. The DrugBank ID for this compound is DB08717, indicating its status as a small molecule in experimental stages without any known therapeutic indications or clinical trials registered as of now .
The compound is derived from the broader category of organic compounds known as organoheterocyclic compounds. It falls under the subclass of benzodiazepines, specifically 1,4-benzodiazepines, which are known for their psychoactive effects and are commonly used in medicinal chemistry. The molecular formula for methyl 5-oxo-1,2,3,4-tetrahydro-1,4-benzodiazepine-6-carboxylate is CHNO, with an average molecular weight of approximately 234.25 g/mol .
The synthesis of methyl 5-oxo-1,2,3,4-tetrahydro-1,4-benzodiazepine-6-carboxylate can be achieved through several methods involving various reagents and conditions. One common approach involves the intramolecular cyclization of appropriate precursors in the presence of Lewis acids such as aluminum chloride. This method facilitates the formation of the benzodiazepine core structure through a series of nucleophilic substitutions and cyclizations.
For example, a study describes the synthesis of related benzodiazepines via aluminum chloride-mediated reactions where N,N-bis(1H-1,2,3-benzotriazol-1-ylmethyl) derivatives undergo cyclization to yield tetrahydro-benzodiazepines . Following this initial cyclization step, further modifications can be made using Grignard reagents or phosphites to introduce additional functional groups necessary for creating methyl esters or carboxylic acid derivatives.
The molecular structure of methyl 5-oxo-1,2,3,4-tetrahydro-1,4-benzodiazepine-6-carboxylate features a tetrahydro framework with a carbonyl group at position 5 and a carboxylate moiety at position 6. The stereochemistry at position 2 is designated as (2S), indicating specific spatial arrangements that can influence biological activity.
The structural representation can be summarized as follows:
This structure indicates the presence of multiple functional groups that contribute to its chemical reactivity and potential biological interactions .
Methyl 5-oxo-1,2,3,4-tetrahydro-1,4-benzodiazepine-6-carboxylate can participate in various chemical reactions typical for benzodiazepine derivatives. These include:
These reactions are significant for modifying the compound's pharmacological properties and enhancing its therapeutic potential .
Methyl 5-oxo-1,2,3,4-tetrahydro-1,4-benzodiazepine-6-carboxylate exhibits several notable physical and chemical properties:
Property | Value |
---|---|
Molecular Weight | Approximately 234.25 g/mol |
Density | Predicted: 1.234 g/cm³ |
Boiling Point | Predicted: ~434.3 °C |
pKa | -1.09 (predicted) |
Solubility | Information not specified |
These properties suggest that while it may have moderate solubility in organic solvents, further studies would be needed to assess its behavior in biological systems .
Methyl 5-oxo-1,2,3,4-tetrahydro-1,4-benzodiazepine-6-carboxylate holds potential applications primarily in medicinal chemistry and pharmacological research. Its structural characteristics make it a candidate for developing new anxiolytic or sedative medications. Additionally, it could serve as a lead compound for further modifications aimed at enhancing efficacy and reducing side effects associated with existing benzodiazepines.
Research into this compound may also contribute to understanding the mechanisms underlying benzodiazepine action and their interactions with neurochemical pathways .
CAS No.: 6709-57-5
CAS No.: 815-91-8
CAS No.: 22638-09-1
CAS No.: 121353-47-7
CAS No.: 121955-20-2
CAS No.: